molecular formula C8H13NO B15227666 1-(2,4-Dimethylfuran-3-yl)ethanamine

1-(2,4-Dimethylfuran-3-yl)ethanamine

Cat. No.: B15227666
M. Wt: 139.19 g/mol
InChI Key: ASLYHTAFSRAVMW-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylfuran-3-yl)ethanamine is a substituted ethanamine derivative featuring a 2,4-dimethylfuran ring system attached to the ethanamine backbone. The furan ring, a five-membered heteroaromatic structure with oxygen at position 1, is substituted with methyl groups at positions 2 and 4, while the ethanamine moiety (-CH2CH2NH2) is bonded at position 3 of the furan. This structural configuration confers distinct electronic and steric properties, differentiating it from other aromatic or heteroaromatic ethanamine derivatives.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-(2,4-dimethylfuran-3-yl)ethanamine

InChI

InChI=1S/C8H13NO/c1-5-4-10-7(3)8(5)6(2)9/h4,6H,9H2,1-3H3

InChI Key

ASLYHTAFSRAVMW-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=C1C(C)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylfuran-3-yl)ethanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound .

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylfuran-3-yl)ethanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Ethanamine Derivatives

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity (If Known) References
1-(2,4-Dimethylfuran-3-yl)ethanamine C8H13NO* 139.2* Furan, methyl, ethanamine Not reported
2C-E (2-(2,5-Dimethoxy-4-ethylphenyl)ethanamine) C12H19NO2 209.28 Phenyl, methoxy, ethyl, ethanamine Serotonin receptor modulation
Tryptamine Hydrochloride C10H13N2Cl 196.68 Indole, ethanamine Anti-plasmodial (HSP90 inhibition)
2-(Piperazin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine C11H20N4 208.31 Piperazine, pyridine, imine, ethanamine Metal coordination, catalysis

*Estimated based on structural analogs.

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